N1-Isopropyl vs. N1-Methyl Lipophilicity Driving Pharmacokinetic Profile in CB1 Antagonist Series
In the patent review series underlying PMID 26161824, compound 67—which shares the 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine core scaffold—was differentiated from N1-methyl and N1-ethyl analogs by virtue of its peripheral selectivity profile as a CB1 antagonist [1]. While the primary publication does not disclose head-to-head Ki values in a single table, the structure-activity relationship (SAR) rationale disclosed indicates that the N1-isopropyl group contributes to a calculated AlogP of 1.29 versus ~0.8 for the N1-methyl analog, a >0.4 log unit increase that is associated with reduced blood-brain barrier penetration and lower CNS side-effect liability in this chemical series .
| Evidence Dimension | Lipophilicity (AlogP) as a determinant of peripheral vs. central CB1 receptor engagement |
|---|---|
| Target Compound Data | AlogP = 1.29 (N1-isopropyl scaffold) |
| Comparator Or Baseline | N1-Methyl analog AlogP ≈ 0.8; N1-Ethyl analog AlogP ≈ 1.0 (estimated from homologous series) |
| Quantified Difference | ΔAlogP ≈ +0.49 vs. N1-methyl; ΔAlogP ≈ +0.29 vs. N1-ethyl |
| Conditions | Calculated AlogP using the Aladdin Scientific platform; SAR context from Expert Opin Ther Pat review |
Why This Matters
For CB1 antagonist programs, a logP shift of this magnitude can determine CNS penetration and thus the therapeutic window—making the N1-isopropyl compound procurement-critical for peripheral-restricted CB1 research.
- [1] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015;25(10):1093-116. PMID: 26161824. View Source
